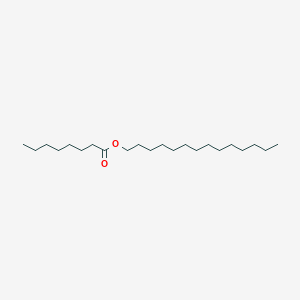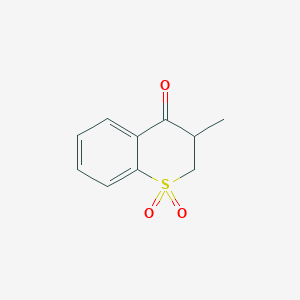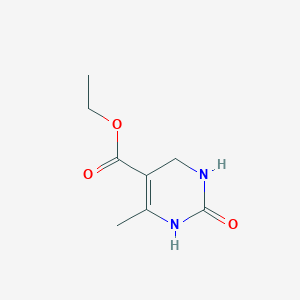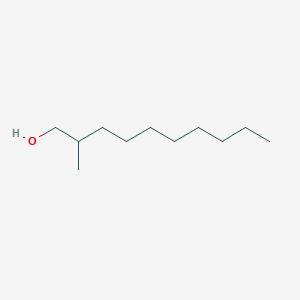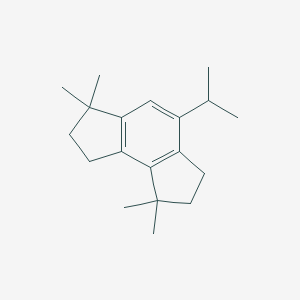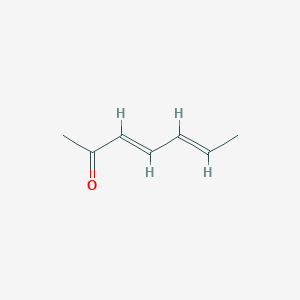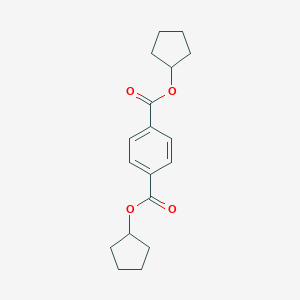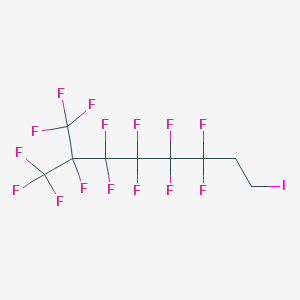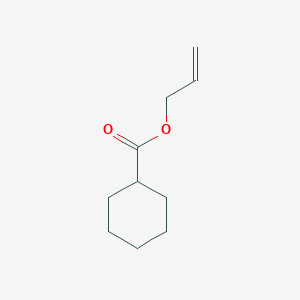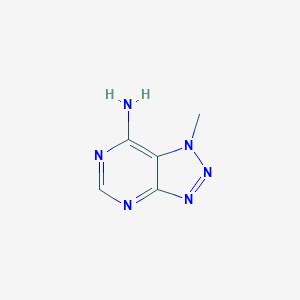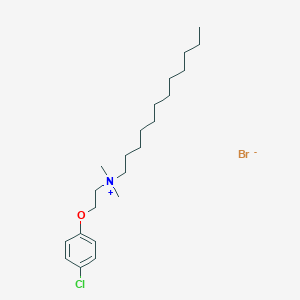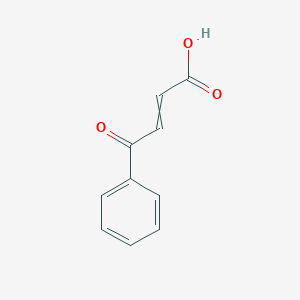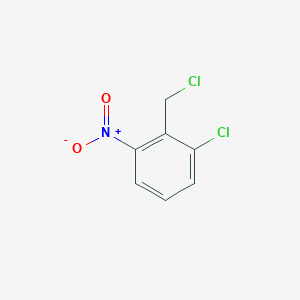![molecular formula C11H16N6 B097719 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 17050-86-1](/img/structure/B97719.png)
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine, also known as CPI-455, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPI-455 belongs to the class of triazolopyrimidine compounds and is known to exhibit potent inhibitory activity against the protein kinase CK1δ, which is involved in various cellular processes.
Mecanismo De Acción
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine exerts its pharmacological effects by selectively inhibiting the protein kinase CK1δ, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK1δ is also involved in the Wnt/β-catenin signaling pathway, which plays a critical role in the development and progression of various cancers. By inhibiting CK1δ, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine suppresses the Wnt/β-catenin signaling pathway, leading to the inhibition of tumor growth and metastasis.
Efectos Bioquímicos Y Fisiológicos
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent inhibitory activity against CK1δ with an IC50 value of 1.8 nM. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and a long half-life. In animal models, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity, improve cognitive function, and regulate glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its potent inhibitory activity against CK1δ, which makes it a promising candidate for the development of novel anticancer drugs. However, one of the major limitations of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is its relatively low selectivity for CK1δ, which may lead to off-target effects. In addition, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine may exhibit toxicity at high doses, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the research and development of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine. One of the major future directions is to improve the selectivity of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine for CK1δ, which may reduce off-target effects and improve its therapeutic index. Another future direction is to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in combination with other anticancer drugs or radiation therapy, which may enhance its antitumor activity. Finally, further studies are needed to investigate the potential of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine in other diseases, including neurodegenerative disorders and metabolic disorders.
Métodos De Síntesis
The synthesis of 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine involves a multi-step process that begins with the preparation of the intermediate compound 3-cyclopentyl-6-(dimethylamino)pyridin-2-amine. This compound is then reacted with triethyl orthoformate and sodium azide to obtain the key intermediate 3-cyclopentyl-1,2,4-triazolo[4,3-b]pyridazine. Finally, the target compound 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine is obtained by reacting the intermediate with dimethylamine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to exhibit potent antitumor activity by inhibiting the CK1δ-mediated Wnt/β-catenin signaling pathway, which is involved in the development and progression of various cancers. In neurodegenerative disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In metabolic disorders, 3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
Propiedades
Número CAS |
17050-86-1 |
|---|---|
Nombre del producto |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
Fórmula molecular |
C11H16N6 |
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C11H16N6/c1-16(2)10-9-11(13-7-12-10)17(15-14-9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
KYKGBUKRFXVINB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=NN2C3CCCC3 |
Otros números CAS |
17050-86-1 |
Sinónimos |
v-Triazolo[4,5-d]pyrimidine,(3H),3-cyclopentyl-7-dimethylamino- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



